molecular formula C13H12N4 B1471690 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline CAS No. 1533523-21-5

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline

Cat. No.: B1471690
CAS No.: 1533523-21-5
M. Wt: 224.26 g/mol
InChI Key: QURTZHHRUVDDGZ-UHFFFAOYSA-N
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Description

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing the central nervous system . Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes, which are crucial in digestive and endocrine systems . The interactions of this compound with these biomolecules are primarily through binding to specific active sites, leading to modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer and inflammation . It modulates gene expression by acting on transcription factors and signaling molecules, thereby affecting cellular metabolism and function. For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of proton pumps and aromatase enzymes by this compound is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, it has been shown to affect lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins that facilitate its localization and retention .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURTZHHRUVDDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.